![molecular formula C18H19NO3 B5149430 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149430.png)
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine, also known as MDAI, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its ability to produce feelings of euphoria and empathy. However, its usage as a recreational drug is not the focus of Instead, the aim is to explore the scientific research application of MDAI, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine acts as a selective serotonin releasing agent (SSRA), which means it increases the release of serotonin in the brain. This leads to an increase in mood, empathy, and feelings of well-being. This compound also has a weak affinity for the serotonin transporter, which further enhances its ability to increase serotonin levels.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate and blood pressure in animal models. It also causes hyperthermia and hyperactivity. These effects are similar to those observed with other psychoactive substances, such as amphetamines and MDMA. However, this compound has a lower potential for toxicity and adverse effects compared to these substances.
实验室实验的优点和局限性
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and has a low potential for toxicity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the serotonin system. However, this compound has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. In addition, its effects on other neurotransmitter systems are not well understood.
未来方向
There are several future directions for the scientific research application of 2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine. One potential avenue is the development of this compound-based antidepressants and anxiolytics. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, this compound could be used as a tool for studying the serotonin system and its role in mood disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
合成方法
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,3-dihydroindene in the presence of a reducing agent. The resulting product is then reacted with methylamine to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with moderate expertise in organic chemistry.
科学研究应用
2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. In addition, this compound has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which could have implications for the treatment of mood disorders.
属性
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-20-16-7-12(8-17-18(16)22-11-21-17)10-19-15-6-5-13-3-2-4-14(13)9-15/h5-9,19H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJITEISYQLICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
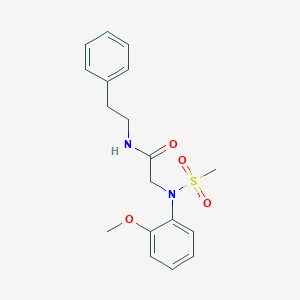
![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
![propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)
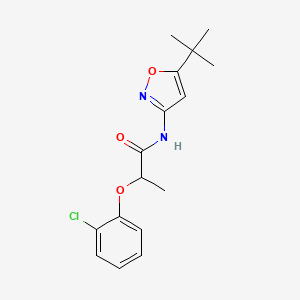
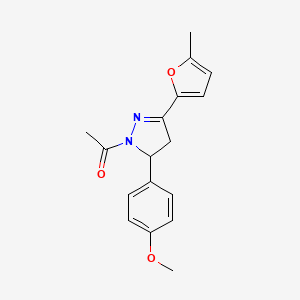
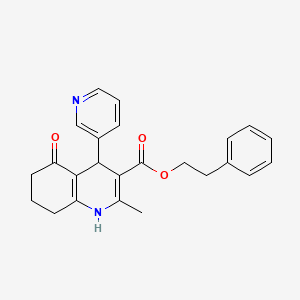
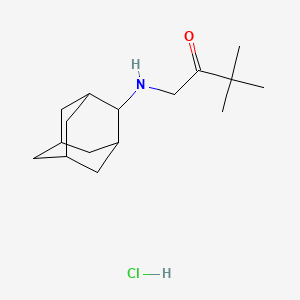
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5149401.png)
![2-{[2-(2-chloro-5-methylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5149415.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5149418.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149423.png)
